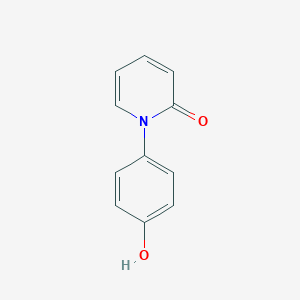

1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCWDXURTHUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475291 | |

| Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-51-5 | |

| Record name | 1-(4-Hydroxyphenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859538-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily focus on the formation of the pyridin-2(1H)-one ring and the subsequent or concurrent introduction of the 4-hydroxyphenyl group at the nitrogen atom.

Condensation Reactions for Pyridin-2(1H)-one Ring Formation

Condensation reactions are a cornerstone for the synthesis of the pyridin-2(1H)-one ring system. baranlab.orgacsgcipr.org These reactions typically involve the cyclization of acyclic precursors, often through the formation of carbon-carbon and carbon-nitrogen bonds in a single or multi-step process. acsgcipr.org Common strategies include the Hantzsch pyridine (B92270) synthesis and the Guareschi-Thorpe reaction, which can be adapted to produce pyridinone structures. acsgcipr.org

One prevalent approach involves the reaction of β-keto amides which can undergo self-condensation and cyclization to form polysubstituted 2-pyridones. researchgate.net Another efficient method is the reaction of enaminones with malononitrile, which proceeds at room temperature to yield substituted pyridin-2(1H)-ones in high yields. researchgate.net The Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes also provides a pathway to highly substituted pyridin-2(1H)-ones. researchgate.net These condensation strategies offer versatility in introducing various substituents onto the pyridinone ring. frontiersin.orgnih.gov

| Reaction Type | Reactants | Key Features |

| Self-Condensation | β-Keto amides | Mild conditions, high yields. researchgate.net |

| Enaminone Reaction | Enaminones, Malononitrile | Room temperature, high yields (85-95%). researchgate.net |

| Vilsmeier-Haack | 1-Acetyl,1-carbamoyl cyclopropanes | One-pot synthesis, forms highly substituted products. researchgate.net |

Ring-Opening and Cyclization Approaches in Pyridinone Synthesis

Ring-opening and subsequent cyclization of suitable heterocyclic precursors present an alternative route to pyridin-2(1H)-one derivatives. For instance, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 5-acyl-4-pyrone-2-carboxylates with amines like 2,2-dimethoxyethylamine can produce functionalized pyridones. mdpi.com This strategy allows for the construction of complex pyridone-containing polycyclic systems. mdpi.comresearchgate.net

A notable example involves the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c] acsgcipr.orgresearchgate.netoxazine-1,8-diones, which serve as building blocks for polycyclic pyridones through an oxazinone ring-opening transformation. mdpi.comresearchgate.net This approach highlights the utility of "hidden" functional groups within a cyclic precursor that can be unmasked to facilitate the desired cyclization. mdpi.commdpi.com

N-Arylation and Related Substituent Introduction for Pyridinone Derivatives

The introduction of the 4-hydroxyphenyl group onto the nitrogen atom of the pyridin-2(1H)-one ring is a critical step. This is typically achieved through N-arylation reactions. Copper-catalyzed N-arylation methods have proven effective for coupling aryl halides with N-heterocycles. rsc.org For the synthesis of this compound, this could involve the reaction of a pre-formed pyridin-2(1H)-one with a suitable 4-hydroxyphenylating agent, or a derivative where the hydroxyl group is protected.

Alternatively, the synthesis can start from 4-aminophenol (B1666318), which can be used as the nitrogen source in the initial ring-forming condensation reaction. For instance, the cyclization of aryl ketone anilides, derived from anilines, with diethyl malonate can afford 4-hydroxy-1-phenylpyridin-2(1H)-one derivatives. researchgate.net This suggests that using 4-aminophenol in a similar reaction sequence could directly lead to the desired product.

Synthesis of Analogs and Derivatives of this compound

The structural framework of this compound allows for extensive modification at both the pyridinone ring and the pendant hydroxyphenyl moiety, enabling the synthesis of a diverse library of analogs.

Modification of the Pyridinone Ring System

The pyridinone ring is amenable to a variety of chemical transformations, allowing for the introduction of different substituents. frontiersin.orgnih.gov Modifications at positions 3, 4, 5, and 6 of the pyridinone ring are crucial for tuning the properties of the molecule. nih.gov

Substitution at C3 and C5: The synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been reported, where various functional groups can be introduced. nih.gov

Substitution at C4: The synthesis of 4-cycloalkyloxypyridin-2(1H)-one derivatives has been explored. frontiersin.orgnih.gov

Fused Ring Systems: The Thorpe-Ziegler cyclization of N-chloroacetyl derivatives can lead to the formation of condensed pyridin-2(1H)-one systems, where the pyridinone ring is fused with another ring. researchgate.net

| Position | Type of Modification | Synthetic Strategy |

| 3 and 5 | Disubstitution | Suzuki-Miyaura coupling followed by functional group manipulations. nih.gov |

| 4 | Alkoxy groups | Nucleophilic substitution on a suitable precursor. frontiersin.org |

| Fused | Condensed rings | Thorpe-Ziegler cyclization. researchgate.net |

Derivatization at the Pendant Hydroxyphenyl Moiety

The hydroxyl group of the 4-hydroxyphenyl moiety is a versatile handle for further derivatization. Standard phenolic reactions can be employed to introduce a wide range of functional groups.

O-Alkylation: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis. For example, O-benzylation has been used as a protecting strategy, which can be followed by deprotection. nih.gov

Esterification: The hydroxyl group can be acylated to form esters.

Thioether Linkage: The synthesis of compounds where a heterocyclic ring is attached to a hydroxyphenyl group via a thioether linkage has been reported, starting from 2-bromo-4'-hydroxyacetophenone. nih.gov This indicates the potential for similar modifications on the this compound scaffold.

These derivatization strategies allow for the exploration of structure-activity relationships by systematically altering the electronic and steric properties of the hydroxyphenyl group.

Advanced Synthetic Techniques for Pyridinones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the efficient construction of pyridinone frameworks, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govacs.orgresearchgate.netdiva-portal.org

Microwave irradiation has also been employed in the one-pot, four-component synthesis of novel pyridine derivatives. For example, the reaction of 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under microwave irradiation for just 2-7 minutes produced excellent yields (82-94%) of the corresponding pyridines. nih.gov This highlights the efficiency and speed of MAOS in generating libraries of substituted pyridone compounds. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Pyridinones

| Reaction Type | Starting Materials | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aminomethylation | Halogenated bicyclic 2-pyridones | Primary aminomethylated 2-pyridones | 55-58% | nih.govacs.org |

| Mannich Reaction | Substituted 2-pyridones, Iminium salts | Tertiary aminomethylated 2-pyridones | 48-93% | nih.govacs.org |

| Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | 75-98% | rsc.orgnih.gov |

| Multicomponent Reaction | 4-formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenones | Substituted pyridines | 82-94% | nih.gov |

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pyridines and pyridinones. These "green" approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One notable green approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. rsc.orgnih.gov For example, pyrano[3,2-c]pyridones have been synthesized in high yields (75-98%) through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxypyridinone in ethanol, a green solvent. rsc.orgnih.gov Another MCR for the synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones was developed as a solventless reaction, further enhancing its green credentials. rsc.orgnih.gov

The use of alternative energy sources is another cornerstone of green chemistry. Infrared irradiation has been successfully used to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyrans under mild conditions. scielo.org.mxresearchgate.net This method first produces 1,2,3,4-tetrahydropyridin-2-one derivatives, which are then oxidized to the final pyridone products in good yields. scielo.org.mxresearchgate.net As mentioned previously, microwave irradiation is also considered a green technique due to its ability to dramatically shorten reaction times and often reduce energy consumption. nih.gov

Biological Activities and Pharmacological Investigations

Anticancer and Antiproliferative Activities

The pyridinone scaffold is a recognized pharmacophore in the design of anticancer agents. The presence and position of hydroxyl (-OH) groups on associated phenyl rings have been shown to enhance antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govmdpi.com

Mechanisms of Action in Various Cancer Cell Lines

Derivatives of 4-hydroxy-2-pyridone have demonstrated notable cytotoxic effects across a wide spectrum of human cancer cell lines. For instance, Furanpydone A, a 4-hydroxy-2-pyridone alkaloid, has shown inhibitory activity against ten different cancer cell lines. mdpi.com The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which halts the uncontrolled proliferation of cancer cells. nih.govresearchgate.net

In some related structures, the anticancer activity is mediated through a complex signaling cascade that begins with the generation of reactive oxygen species (ROS). researchgate.net This oxidative stress can trigger an endoplasmic reticulum (ER) stress response and activate pathways like the Jun N-terminal Kinase (JNK) pathway, ultimately leading to apoptosis. researchgate.net Furthermore, studies on related pyridine (B92270) derivatives show that they can induce cell cycle arrest at different phases; for example, some compounds halt cell division at the S phase or G2/M phase, preventing the cancer cells from replicating. nih.gov

Table 1: Cytotoxic Activity of Furanpydone A (a 4-hydroxy-2-pyridone alkaloid) against Various Human Cancer Cell Lines ```html

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MKN-45 | Gastric Carcinoma | 4.35 |

| HCT116 | Colorectal Carcinoma | 9.72 |

| K562 | Chronic Myelogenous Leukemia | 6.54 |

| A549 | Lung Carcinoma | 8.33 |

| DU145 | Prostate Carcinoma | 7.68 |

| SF126 | Brain Tumor | 7.51 |

| A-375 | Melanoma | 8.96 |

| 786O | Renal Cell Adenocarcinoma | 9.15 |

| 5637 | Bladder Carcinoma | 8.89 |

| PATU8988T | Pancreatic Carcinoma | 9.02 |

*Data sourced from a study on Furanpydone A, a compound with a 4-hydroxy-2-pyridone core.*[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_oNY3UIQrFFH7okP09PpVVx9HO0y02y-443ZIDbPzTsttVAMLSkpJEFslhfE7RxJYfW6cV88S70A58EkDGEybL30I3WpGAN_lNxX1JpcJLLtRNdXHQ98MJ5rvWx69T3273g%3D%3D)]

Inhibitory Effects on Specific Cancer Targets (e.g., Isocitrate Dehydrogenase 1)

A significant breakthrough in oncology has been the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1). nih.govnih.govMutations in the IDH1 enzyme are a key driver in several cancers, including acute myeloid leukemia (AML) and glioma. nih.govnih.govThe mutated enzyme gains a new function: it converts α-ketoglutarate (α-KG) into an oncometabolite called R-2-hydroxyglutarate (2-HG). nih.govmhmedical.comThe accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, leading to cancer development.

nih.govmhmedical.com

A series of potent pyrid-2-one derivatives has been developed as inhibitors of mutant IDH1. nih.govnih.govnih.govThese compounds effectively block the neomorphic activity of the mutated enzyme, thereby reducing the production of 2-HG. nih.govnih.govOne highly potent compound from this class demonstrated significant inhibition of the IDH1 R132H and R132C mutants, with IC₅₀ values of 81 nM and 72 nM, respectively. nih.govIn preclinical models, oral administration of a lead pyrid-2-one inhibitor resulted in sustained concentrations in tumors and a more significant reduction in 2-HG levels compared to the FDA-approved drug Ivosidenib (AG-120).

nih.govnih.gov3.1.3. Tumor Selectivity and Differential Cytotoxicity Studies

A critical aspect of cancer therapy is tumor selectivity—the ability of a drug to kill cancer cells while sparing normal, healthy cells. Studies on compounds with N-aryl groups, a feature of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, have shown promising results in this area. For example, certain N-aryl-N'-arylmethylurea derivatives displayed potent activity against lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancer cells, with minimal to no toxicity against normal human liver cells (HL7702).

nih.gov

The cytotoxic profile of 4-hydroxy-2-pyridone alkaloids has also been evaluated, showing potent IC₅₀ values against a panel of cancer cell lines. mdpi.comThe therapeutic index (TI), which is the ratio of the cytotoxic concentration in normal cells to that in tumor cells, is a key measure of selectivity. sums.ac.irWhile specific TI values for this compound are not available, the favorable differential cytotoxicity observed in related scaffolds underscores the therapeutic potential of this chemical class.

Antimicrobial Activities

The pyridinone core is also a key structural element in the development of new antimicrobial agents. rsc.orgDerivatives have shown efficacy against both bacteria and fungi, addressing the urgent need for new treatments in the face of growing antimicrobial resistance.

Antibacterial Efficacy and Spectrum

A novel class of 4-hydroxy-2-pyridones has been identified as potent antibacterial agents, particularly against Gram-negative pathogens. nih.govresearchgate.netThese compounds function by inhibiting bacterial DNA synthesis. nih.govTheir specific molecular targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govThis mechanism is distinct from that of fluoroquinolones, making these compounds effective against fluoroquinolone-resistant strains.

researchgate.netnih.gov

These pyridone derivatives have demonstrated significant activity against clinically relevant bacteria. For example, optimized compounds show potent activity against highly resistant strains of Escherichia coli and have an MIC₉₀ value of 8 µg/mL. nih.govOther related compounds showed improved MIC₉₀ values against E. coli (0.5-1 μg/mL) and Acinetobacter baumannii (8-16 μg/mL). nih.govIn contrast, some 4-hydroxy-2-pyridone alkaloids have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis, but were not effective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

mdpi.comTable 2: Antibacterial Activity of Representative 4-Hydroxy-2-pyridone Derivatives

Generated html Antifungal Potential and Related Studies

The pyridin-2(1H)-one scaffold has also been identified as a promising source of antifungal agents. A screening of a chemical library identified a derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as having significant antifungal activity against the opportunistic yeast Candida albicans. mdpi.comnih.govThis activity was also observed against clinical isolates of C. albicans that were resistant to existing drugs like fluconazole (B54011) and caspofungin.

nih.gov

The mechanism of antifungal action for this pyridinone derivative involves inhibiting biofilm formation and reducing the thickness of the mannan (B1593421) layer in the fungal cell wall. nih.govStructure-activity relationship studies revealed that the substitution pattern on the N-phenyl ring is crucial for activity. nih.govHowever, it is noteworthy that not all pyridone derivatives exhibit antifungal properties. Two new 4-hydroxy-2-pyridone alkaloids, despite their potent anticancer and antibacterial activities, showed no significant inhibition of Candida albicans or Candida glabrata. mdpi.comThis highlights the chemical diversity and specific structure-activity relationships within this broad class of compounds.

Compound Names Mentioned

Compound Name This compound Furanpydone A Ivosidenib (AG-120) 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

Antiviral Activities

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial effects. nih.gov

Hepatitis B Virus (HBV) Inhibition by Pyridinones

A series of novel 2-pyridone derivatives have been synthesized and evaluated for their in vitro activity against the hepatitis B virus (HBV). nih.gov Several of these analogues demonstrated moderate to good activity against HBV DNA replication. nih.gov Notably, two compounds, 5d and 6l, exhibited potent inhibitory activity against HBV DNA replication with IC₅₀ values of 0.206 and 0.12 microM, respectively. nih.gov These compounds also showed high selectivity, with selectivity indexes greater than 532 and 467, respectively. nih.gov The proposed mechanism for these 2-pyridone derivatives suggests they represent a novel class of HBV inhibitors. nih.gov

While nucleoside/nucleotide analogs are the current standard for treating chronic HBV by inhibiting the HBV DNA polymerase, there is a need for inhibitors that target other steps in the viral replication cycle. nih.gov In this context, the assembly of the HBV capsid presents an attractive alternative target. nih.gov Researchers have identified novel pyrimidotriazine derivatives as selective inhibitors of HBV replication. nih.gov One of the most active compounds, 2-[(2,3-dichlorophenyl)amino]-4-(4-tert-butylphenyl)-8-methyl-4H,9H-pyrimido[1,2-a] nih.govnih.govnih.govtriazin-6-one, was found to interfere with HBV capsid assembly. nih.gov

Table 1: Anti-HBV Activity of Selected 2-Pyridone Derivatives

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| 5d | 0.206 | >532 |

| 6l | 0.12 | 467 |

Data sourced from a study on the anti-hepatitis B virus activities of novel 2-pyridone derivatives. nih.gov

Human Immunodeficiency Virus (HIV) Reverse Transcriptase Inhibition

Pyridinone derivatives have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govpnas.org These compounds effectively prevent the spread of HIV-1 infection in cell cultures without significantly affecting other retroviral or cellular polymerases. nih.govpnas.org

Two specific pyridinone derivatives, L-697,639 and L-697,661, have shown HIV-1 RT IC₅₀ values ranging from 20 to 800 nM, with the potency depending on the template-primer used. nih.govpnas.org In human T-lymphoid cell cultures, these compounds inhibited the spread of HIV-1 infection by at least 95% at concentrations between 12 and 200 nM. nih.govpnas.org Further studies have demonstrated that the inhibitory potency of these compounds is dependent on the primary structure of the template and largely independent of the incoming nucleotide base. nih.gov The inhibition of HIV-1 reverse transcription by another pyridinone inhibitor, L-696,229, was found to be noncompetitive with respect to deoxynucleotide triphosphate. nih.gov The apparent equilibrium constant for the dissociation of the reverse transcriptase-L-696,229 complex was estimated to be 400 nM. nih.gov

More recent research has focused on 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones, which have been evaluated for their anti-HIV-1 activities against wild-type virus and clinically relevant mutant strains. acs.org A racemic mixture with methyl substituents at the 3 and 5 positions of the cyclohexyloxy moiety demonstrated potent antiviral activity against wild-type HIV-1. acs.org

Table 2: HIV-1 RT Inhibition by Pyridinone Derivatives

| Compound | Target | IC₅₀ | Cell Culture Inhibition |

|---|---|---|---|

| L-697,639 | HIV-1 RT | 20-800 nM | ≥95% at 12-200 nM |

| L-697,661 | HIV-1 RT | 20-800 nM | ≥95% at 12-200 nM |

| L-696,229 | HIV-1 RT | 20-200 nM | - |

Data from studies on pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. nih.govnih.govpnas.org

Broader Spectrum Antiviral Applications of Pyridinone Derivatives

The antiviral activity of pyridinone derivatives extends beyond HBV and HIV. nih.govacs.org Research has identified compounds with broad-spectrum antiviral activity. For instance, compound A3 was found to inhibit the replication of a wide range of viruses, including negative-sense RNA viruses (influenza A and B, Newcastle disease virus, vesicular stomatitis virus), positive-sense RNA viruses (Sindbis virus, hepatitis C virus, West Nile virus, dengue virus), DNA viruses (vaccinia virus, human adenovirus), and retroviruses (HIV), at non-cytotoxic concentrations. nih.gov The proposed mechanism of action for A3 is the depletion of pyrimidine (B1678525) pools, which are essential for efficient viral replication. nih.gov

Furthermore, pyridobenzothiazolone (PBTZ) analogues have been screened for activity against common respiratory viruses. nih.gov A lead compound demonstrated broad-spectrum inhibitory activity against multiple strains of respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza virus (IFV), with EC₅₀ values in the low micromolar range. nih.gov

Anti-inflammatory Activities of Pyridinone Compounds

Pyridinone and pyridazinone derivatives have been investigated for their anti-inflammatory properties. nih.govnih.govmdpi.com Studies on new derivatives of 3-hydroxy pyridine-4-one have shown that these compounds possess significant anti-inflammatory activity. nih.gov The anti-inflammatory effect is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov The anti-inflammatory effects of hydroxyl pyridinone derivatives may also be linked to a reduction in the production of prostaglandins, nitric oxide, bradykinin, or other inflammatory mediators. nih.gov

In a study evaluating pyridazinone-like compounds, 46 out of 177 derivatives exhibited anti-inflammatory activity by inhibiting LPS-induced NF-κB activity in human monocytic cells. mdpi.com The most potent of these compounds also inhibited the production of interleukin-6 (IL-6). mdpi.com Another study synthesized a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-propanamides, with several compounds showing higher potency than aspirin (B1665792) in a p-benzoquinone-induced writhing test. trdizin.gov.tr

Neurological and Central Nervous System (CNS) Activities

Positive Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors (M1 mAChR)

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) are being explored as a therapeutic strategy for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.gov A novel family of M1 mAChR PAMs based on a 4-phenylpyridin-2-one scaffold has been designed and characterized. nih.gov The most active compounds in this series demonstrated comparable binding affinity to the reference compound, BQCA, but with significantly improved positive cooperativity with acetylcholine and high selectivity for the M1 mAChR. nih.gov

Further structure-activity relationship studies on 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one M1 mAChR PAMs have been conducted. nih.gov Modifications to the core and top motif of the lead compounds resulted in varied allosteric properties. nih.gov For example, the introduction of a hydroxyl group ortho to the 1-(2-hydroxycyclohexyl)pyridin-2(1H)-one group led to a significant decrease in the compound's ability to modulate the acetylcholine response, suggesting that substituents at this position may not be well-tolerated. nih.gov These findings indicate that the 4-phenylpyridin-2-one scaffold is a promising starting point for the development of new M1 mAChR PAMs. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-[( (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) |

| 3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) |

| 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one (L-696,229) |

| 2-[(2,3-dichlorophenyl)amino]-4-(4-tert-butylphenyl)-8-methyl-4H,9H-pyrimido[1,2-a] nih.govnih.govnih.govtriazin-6-one |

| 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA) |

Therapeutic Implications for Alzheimer's Disease and Schizophrenia

The quest for effective treatments for neurodegenerative diseases like Alzheimer's has led to the investigation of multifunctional agents. nih.gov Pyridinone derivatives, specifically 1-phenyl-3-hydroxy-4-pyridinone compounds, have been designed and synthesized with the aim of addressing several pathological factors in Alzheimer's disease. nih.gov These compounds have shown the ability to act as H3 receptor antagonists, inhibit the aggregation of amyloid-beta (Aβ) peptides, chelate metal ions, and scavenge free radicals. nih.gov One promising compound, 5c, demonstrated potent H3 receptor antagonism, effectively hindered the formation of Aβ(1-42) fibrils, and exhibited good copper and iron chelating properties. nih.gov Furthermore, it showed significant radical scavenging activity and possessed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. nih.gov

The generation of free radicals and subsequent oxidative stress are implicated in the progression of several neurodegenerative disorders, including Alzheimer's disease. nih.gov Compounds with the ability to chelate iron can potentially suppress oxidative stress. The design of molecules with both iron-chelating and radical-scavenging capabilities is a promising strategy for developing new antioxidant agents. Specifically, 3-hydroxy-4(1H)-pyridinones have been modified to enhance their metal-binding ability and antioxidant capacity for potential use in Alzheimer's treatment. nih.gov

Additionally, compounds that inhibit tau protein kinase 1 (TPK1), also known as GSK3β, are considered potential therapeutics for Alzheimer's disease. A 6-pyrimidinyl-pyrimidin-4(3H)-one derivative has been identified as an in vivo inhibitor of TPK1, suggesting its utility in treating neurodegenerative diseases characterized by cognitive and memory deficits, which can include schizophrenia. google.com

Neuritogenic Activity of Pyridinone Derivatives

The pyridinone scaffold is recognized for its role in medicinal chemistry and its capacity to be modified to influence biological activity. nih.gov While direct studies on the neuritogenic activity of this compound are not specified, the broad pharmacological profile of pyridinone derivatives suggests their potential to interact with various biological systems, including the nervous system. nih.govfrontiersin.org The ability to synthesize a variety of 2-pyridinone derivatives through methods like the Blaise reaction intermediate opens up possibilities for creating new compounds with potential therapeutic applications. frontiersin.org

Cardiotonic Effects and Related Pharmacological Actions

Pyridinone-containing compounds have been recognized for their cardiotonic effects. nih.gov For instance, milrinone, a well-known pyridinone derivative, acts as a potent cardiac stimulant. nih.gov The pharmacological properties of pyridinone derivatives are significantly influenced by the pattern of substituents on the pyridinone ring. nih.gov

The cardiovascular system is a target for various pyridine-based drugs. researchgate.netnih.gov A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which are structurally related to pyridinones, have been synthesized and shown to exhibit positive inotropic activity, increasing myocardial contractility. nih.gov These effects are primarily due to the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov

Another compound, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol (TA-064), a selective beta 1-adrenergic agonist with a structure containing a 4-hydroxyphenyl group, has been identified as a new cardiotonic agent. nih.gov

Enzyme Inhibition Studies

Soluble epoxide hydrolase (sEH) is a therapeutic target for conditions like hypertension and vascular inflammation. brieflands.com Researchers have designed and synthesized 4,6-disubstituted pyridin-2(1H)-one derivatives as potent inhibitors of sEH. brieflands.com Docking studies have shown that these compounds fit well into the active site of the enzyme. brieflands.com One particular compound, 9c, emerged as a highly potent inhibitor with 86% inhibitory activity. brieflands.com The pyridinone scaffold is considered a valuable lead structure for developing novel and potent sEH inhibitors. brieflands.com GSK2256294A is another example of a selective and orally active sEH inhibitor with picomolar potency against the human enzyme. medchemexpress.com sEH inhibitors like TPPU have also been shown to have immunomodulatory effects, reducing bone resorption and inflammation in animal models. nih.gov

Beyond sEH, pyridinone derivatives have been found to inhibit other enzymes. nih.gov They have been investigated as inhibitors of protein tyrosine kinases, Met kinase, histone deacetylase (HDAC), isocitrate dehydrogenase (IDH), cyclin, mitogen-activated protein kinase (MAPK), and ribonucleotide reductase. nih.gov For example, new aromatic O-alkyl pyridine derivatives have been synthesized as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, showing potent in vitro anticancer activity. nih.gov Additionally, 2-pyridinone derivatives have been identified as a class of non-nucleoside, HIV-1-specific reverse transcriptase inhibitors. nih.gov

Antioxidant and Free Radical Scavenging Properties

Pyridinone derivatives, particularly those with a hydroxyl group, have been investigated for their antioxidant and free radical scavenging activities. The 5-hydroxypyridin-4-one moiety, for instance, can chelate iron ions and exhibits radical scavenging properties due to its catechol-like behavior arising from tautomerism. A series of ortho-hydroxypyridine-4-ones demonstrated significant radical scavenging in the DPPH assay. nih.gov

The generation of free radicals is a key factor in the development of various diseases. nih.gov The antioxidant potential of N-(4-hydroxyphenyl)retinamide (fenretinide), a compound structurally similar to this compound, has been demonstrated. nih.gov It was found to scavenge DPPH radicals and reduce lipid peroxidation. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to understand and predict the antioxidant activity of hydroxypyridinone derivatives. researchgate.net These studies have highlighted that the ability of a compound's hydroxy group to dissociate is a key factor in its antioxidant properties. researchgate.net

Miscellaneous Biological Activities Associated with Pyridinones

The pyridinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties. Derivatives of pyridinone have been the subject of extensive research, revealing significant potential in treating various diseases. This section explores several key biological activities associated with the pyridinone class of compounds, specifically their roles as antimalarial, antitubercular, and anti-fibrotic agents.

Antimalarial Activity

In the global effort to combat malaria, which remains a significant cause of mortality worldwide, the development of novel therapeutics is critical. benthamdirect.com Targeting multiple stages of the Plasmodium parasite is a primary goal in modern antimalarial drug discovery. benthamdirect.comnih.gov The 4(1H)-pyridone chemotype has emerged as a promising scaffold, demonstrating activity against the blood and liver stages of the parasite, as well as transmission-blocking potential. benthamdirect.comnih.gov

Research has shown that 4(1H)-pyridone derivatives can act as inhibitors of the parasite's electron transport chain, specifically targeting the cytochrome bc₁ complex, a mechanism of action similar to the clinically used drug atovaquone. nih.gov One notable example is clopidol, a 4(1H)-pyridone that has shown in vivo efficacy against blood-stage malaria and curative potential against exoerythrocytic stages of P. gallinaceum and P. cynomolgi at high doses. nih.gov The pyridine ring system is a common feature in many conventional antimalarial drugs and is valued for its ability to form hydrogen bonds and engage in hydrophobic interactions, which can enhance potency. researchgate.net

| Compound Class | Mechanism of Action | Observed Activity | Reference |

|---|---|---|---|

| 4(1H)-Pyridone Derivatives | Inhibition of the plasmodial electron transport chain (cytochrome bc₁ complex) | Blood stage activity, liver stage activity, and transmission blocking activity | benthamdirect.comnih.gov |

| Clopidol (a 4(1H)-pyridone) | Not specified | In vivo efficacy against blood stages and curative potential against exoerythrocytic stages | nih.gov |

| Pyridine Derivatives | Targets can include falcipain 2, cytochrome bc₁, PfDHFR, and plasmodial kinase | Inhibitory activity in the low micromolar to nanomolar range | researchgate.net |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov Pyridine and its derivatives have been identified as crucial molecules in the search for new and effective anti-TB agents. nih.gov

Specifically, pyridone-based compounds have shown significant promise as potent inhibitors of M. tuberculosis. researchgate.net Research into 4-hydroxy-2-pyridones has identified them as a novel class of antituberculosis agents. researchgate.net For instance, certain 2-pyridones demonstrated more potent in vitro activity against M. tuberculosis than the established drug moxifloxacin. researchgate.net Furthermore, studies on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.orgnih.gov The development of new pyridine and quinoline (B57606) compounds is considered essential for creating more effective treatments for drug-resistant forms of TB. nih.gov

| Compound Class/Derivative | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-2-pyridone Derivatives | Inhibitors of M. tuberculosis H37Rv | Identified as a novel class of anti-TB agents through phenotypic screening. | researchgate.net |

| 2,4-Disubstituted Pyridine Derivatives | Bactericidal against intracellular and biofilm-forming M. tuberculosis | Compounds 11 and 15 showed significant activity against tubercle bacilli in human macrophages. | frontiersin.orgnih.gov |

| Isoniazid and Pyridine Derivatives | Antimycobacterial activity against H37Rv and drug-resistant strains | Two synthesized compounds showed encouraging activity with IC₅₀ values of 1.5 µM and 3.2 µM against the H37Rv strain. | nih.gov |

Anti-fibrosis Activity

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. biorxiv.org Pyridone compounds are recognized as an effective class of anti-fibrotic agents. nih.govgoogle.com The most well-known example is Pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-pyridone), an anti-fibrotic drug approved for the treatment of idiopathic pulmonary fibrosis (IPF). rsc.orgnih.gov

Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant effects. rsc.orgnih.gov Its mechanism is thought to involve the inhibition of transforming growth factor-beta (TGF-β), a key mediator in fibrosis. nih.govdoi.org Research has demonstrated that pirfenidone can reduce the TGF-β1-induced secretion of collagen and hyaluronic acid in primary human lung fibroblasts from IPF patients. doi.org

Building on the success of pirfenidone, researchers have synthesized and evaluated new derivatives to improve efficacy and overcome limitations. nih.govrsc.org For example, a series of novel (5-substituent)-2(1H)-pyridone compounds were developed, with some derivatives showing significantly higher anti-fibrosis activity than the parent compound. nih.gov One such derivative, compound 5b, exhibited an IC₅₀ of 0.08 mmol/L, which is approximately 34 times more potent than the positive control, fluorofenidone. nih.gov Another study on new pirfenidone derivatives identified compound 9d with an IC₅₀ of 0.035 mM against the human fibroblast cell line HFL1. rsc.org

| Compound | Cell Line | IC₅₀ (mM) | Relative Potency | Reference |

|---|---|---|---|---|

| Pirfenidone | Not Specified | 2.75 | Baseline | rsc.org |

| Fluorofenidone (AKF-PD) | NIH3T3 | ~2.72 (Calculated) | ~1x Pirfenidone | nih.gov |

| Compound 5b (a 5-substituent-2(1H)-pyridone) | NIH3T3 | 0.08 | ~34x AKF-PD | nih.gov |

| Compound 5d (a pirfenidone derivative) | Not Specified | 0.245 | ~10x Pirfenidone | rsc.org |

| Compound 9d (a pirfenidone derivative) | HFL1 | 0.035 | ~78x Pirfenidone | rsc.org |

Mechanistic Investigations and Molecular Interactions

Structure-Activity Relationship (SAR) Studies

The systematic investigation of how structural modifications to the 1-(4-hydroxyphenyl)pyridin-2(1H)-one core influence its biological effects is crucial for optimizing its therapeutic potential.

Impact of Structural Modifications on Biological Potency and Selectivity

Studies on a variety of pyridin-2(1H)-one derivatives have demonstrated that even minor structural alterations can lead to significant changes in biological activity and target selectivity. For instance, the presence and position of substituents on the pyridine (B92270) ring are critical. Research on related pyridine derivatives has shown that the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against cancer cell lines. Conversely, the introduction of bulky groups or halogen atoms has been observed to decrease biological potency.

In a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives synthesized and evaluated for their anti-cancer and anti-fibrosis activity, the nature of the substituent at the 1- and 5-positions played a pivotal role in determining their potency and selectivity. For example, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one was identified as a potent and selective inhibitor of the A549 lung cancer cell line. This highlights the importance of the substituents attached to the core pyridin-2(1H)-one structure.

The 4-hydroxyphenyl group at the 1-position is also a key determinant of activity. In studies of N-(4-hydroxyphenyl)retinamide (4HPR), a compound with a similar 4-hydroxyphenyl moiety, the hydroxyl group was found to be essential for binding to serum retinol (B82714) binding protein (RBP). Analogs where the hydroxyl group was absent (N-phenylretinamide) or blocked (N-(4-methoxyphenyl)retinamide) showed no affinity for RBP, suggesting that the hydroxyl group is a critical interaction point. This underscores the potential importance of the hydroxyl group in this compound for its interactions with biological targets.

Table 1: Impact of Structural Modifications on Biological Activity of Pyridin-2(1H)-one Derivatives

| Compound/Modification | Observed Effect | Reference |

|---|---|---|

| Introduction of -OMe, -OH, -C=O, -NH2 groups in pyridine derivatives | Enhanced antiproliferative activity | |

| Introduction of halogen atoms or bulky groups in pyridine derivatives | Lower antiproliferative activity | |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one | Potent and selective activity against A549 lung cancer cells | |

| Absence or blocking of the 4-hydroxyl group in N-(4-hydroxyphenyl)retinamide | Loss of binding affinity to serum retinol binding protein (RBP) |

Elucidation of Key Pharmacophoric Features for this compound

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the pyridin-2(1H)-one scaffold, several key pharmacophoric features have been proposed based on computational and experimental studies.

A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives as inhibitors of the eukaryotic translation initiation factor 3a (eIF3a) led to the development of pharmacophore models. These models revealed that the occupation of an aromatic sub-site was crucial for potent anti-cancer activity. For this compound, the key pharmacophoric elements can be inferred to include:

A hydrogen bond donor: The hydroxyl group on the phenyl ring.

A hydrogen bond acceptor: The carbonyl oxygen of the pyridinone ring.

An aromatic ring system: The phenyl group, which can engage in π-π stacking or hydrophobic interactions.

Another aromatic/heterocyclic ring: The pyridin-2(1H)-one ring itself.

The planarity of the pyridine ring, similar to benzene, allows for significant pi-stacking interactions. The nitrogen atom in the pyridine ring modulates the molecule's lipophilicity and enhances its ability to form hydrogen bonds, which can contribute to improved aqueous solubility and metabolic stability. These features collectively define the pharmacophore of this compound and guide its interaction with target proteins.

Molecular Docking and Ligand-Target Interactions

Computational methods such as molecular docking are invaluable tools for predicting how a ligand like this compound might bind to a protein target at the atomic level.

Computational Modeling of Binding Modes to Specific Target Proteins

While specific docking studies for this compound are not widely published, studies on structurally related compounds provide insights into potential binding modes. For instance, docking studies of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, which share the 1-phenyl-pyridin-2-one substructure, have been performed against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. These studies revealed that the synthesized compounds fit well into the active pocket of the enzyme.

It is plausible that this compound would adopt a similar binding orientation within a kinase active site, with the pyridinone core acting as a scaffold and the hydroxyphenyl group extending into a specific pocket. The planarity of the pyridinone ring would facilitate stacking interactions with aromatic residues in the binding site.

Identification of Critical Amino Acid Residues Involved in Ligand Binding

Based on docking studies of analogous compounds, several key amino acid residues can be predicted to be critical for the binding of this compound to a target protein. In the case of the EGFR tyrosine kinase domain, related quinolone derivatives were shown to form well-conserved hydrogen bonds with one or more amino acid residues in the active pocket.

For this compound, the following interactions are likely to be important:

The hydroxyl group of the phenyl ring could act as a hydrogen bond donor to an acceptor residue like aspartate or glutamate, or as a hydrogen bond acceptor from a donor residue like lysine (B10760008) or arginine.

The carbonyl oxygen of the pyridinone ring is a strong hydrogen bond acceptor and could interact with backbone NH groups or side chains of residues like asparagine or glutamine.

The aromatic rings can participate in π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues within the binding site.

A study on pyridin-2(1H)-one derivatives as eIF3a regulators also highlighted the importance of interactions within an aromatic sub-site for potent activity, reinforcing the significance of the aromatic moieties of the ligand.

Prediction of Binding Affinities and Energetics

For example, a docking study on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives against the EGFR tyrosine kinase domain reported MolDock scores, with the most active compound showing a score of -137.813, which was superior to the standard drug imatinib. This indicates a strong predicted binding affinity.

Table 2: Predicted Interactions and Energetics for this compound Based on Analogous Systems

| Interaction Type | Potential Interacting Residues | Predicted Energetic Contribution |

|---|---|---|

| Hydrogen Bonding (Hydroxyl group) | Asp, Glu, Lys, Arg | Favorable |

| Hydrogen Bonding (Carbonyl oxygen) | Asn, Gln, Backbone NH | Favorable |

| π-π Stacking (Phenyl & Pyridinone rings) | Phe, Tyr, Trp | Favorable |

| Hydrophobic Interactions | Aliphatic/Aromatic residues | Favorable |

| Desolvation Energy | - | Unfavorable |

Computational Chemistry and Quantum Chemical Studies

Computational approaches, particularly those rooted in quantum chemistry, provide invaluable insights into the molecular structure and reactivity of this compound.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of pyridinone derivatives. materialsciencejournal.orgbohrium.com For similar compounds, such as chalcone (B49325) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the molecular geometry and to understand the geometrical framework. materialsciencejournal.orgbohrium.com These studies help in exploring the molecule's chemical behavior by analyzing various electronic parameters. materialsciencejournal.orgbohrium.com For instance, in a study on a chalcone derivative, DFT was used to explore its structural, spectroscopic, and chemical reactivity aspects. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. youtube.com The energies of these orbitals and the resulting HOMO-LUMO gap are key descriptors of chemical reactivity and kinetic stability. For many organic molecules, the HOMO and LUMO are the primary orbitals involved in chemical reactions, acting as electron donor and acceptor sites, respectively. youtube.com

In related chalcone structures, the distribution and energies of HOMO and LUMO have been studied to understand their electronic properties. bohrium.com The HOMO is often located over the hydroxyphenyl moiety, indicating its potential as an electron-donating group, while the LUMO might be distributed across the pyridinone ring, suggesting its role as an electron-accepting region. The energy gap between these orbitals can provide insights into the molecule's stability and reactivity. For example, a smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Global and local reactivity descriptors derived from DFT calculations are used to predict the reactive nature of molecules. mdpi.com Parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) offer a quantitative measure of a molecule's reactivity. mdpi.com For instance, a lower hardness and higher softness value can indicate high chemical reactivity. mdpi.com

The analysis of these descriptors for similar compounds has revealed that the presence of oxygen atoms and π-systems creates regions of high chemical reactivity, making them susceptible to electrophilic attack. mdpi.com The nucleophilicity index can further classify a molecule's electron-donating capabilities. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For analogous chalcone derivatives, MEP analysis has been used to identify the reactive regions of the molecule. Typically, the negative potential is concentrated around electronegative atoms like oxygen, while the positive potential is found around hydrogen atoms. bohrium.com This information is crucial for understanding intermolecular interactions and the initial steps of a chemical reaction.

Cellular and Biochemical Assays for Mechanistic Elucidation

To complement computational studies, biochemical and cellular assays are essential for determining the biological effects of this compound.

Studies on structurally related compounds have demonstrated significant effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression in various cancer cell lines. For example, a derivative, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), exhibited cytotoxic effects on HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner. nih.govresearchgate.net

Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, have been observed in cells treated with similar compounds. nih.govresearchgate.net Furthermore, flow cytometry analysis has been used to quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis. nih.govresearchgate.net

Cell cycle analysis of cells treated with related compounds has shown arrest at specific phases, such as the G0/G1 phase. nih.govresearchgate.net This arrest is often accompanied by the modulation of cell cycle-related proteins. For instance, polysaccharides from Rosa roxburghii Tratt were found to arrest DU145 prostate cancer cells in the G0/G1 phase by downregulating CDK-4, CDK-6, and Cyclin D1. mdpi.com Similarly, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) was found to induce apoptosis and affect the cell cycle in breast cancer cells. nih.gov

The table below summarizes the effects of a related compound, DMHE, on the viability of HT-29 cells at different concentrations and time points.

| Treatment | Concentration (µg/mL) | 24h Viable Cells (%) | 48h Viable Cells (%) | 72h Viable Cells (%) |

| Untreated | 0 | 92.28 | - | - |

| DMHE | 25 | 78.39 | 76.66 | 74.87 |

| DMHE | 50 | 74.16 | 73.60 | 70.82 |

| DMHE | 75 | 68.54 | 66.23 | 30.37 |

Data adapted from a study on a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), and its effect on HT-29 cells. nih.gov

Investigations into DNA Interaction and Cleavage

Currently, there is a notable absence of published research specifically investigating the direct interaction or cleavage of DNA by this compound. A thorough review of available scientific literature did not yield any studies detailing experiments such as DNA binding assays (e.g., UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism) or DNA cleavage studies (e.g., gel electrophoresis) involving this particular compound.

Therefore, no data is available to suggest whether this compound can intercalate into the DNA helix, bind to its grooves, or induce single- or double-strand breaks. The potential for this compound to act as a DNA-damaging agent or as a platform for the development of DNA-targeted therapies remains uninvestigated.

| DNA Interaction and Cleavage Data for this compound | |

| Assay Type | Result |

| DNA Binding Studies | No data available |

| DNA Cleavage Studies | No data available |

Impact on Cellular Energetic Metabolism and Mitochondrial Function

The influence of this compound on cellular energetic metabolism and mitochondrial function is another area where specific research is currently lacking. Searches of scientific databases and literature reveal no studies that have examined the effects of this compound on key metabolic parameters such as cellular ATP levels or mitochondrial membrane potential.

Consequently, it is unknown whether this compound impacts major metabolic pathways like glycolysis or oxidative phosphorylation. There is no available information on whether it acts as a mitochondrial inhibitor or uncoupler, or if it has any effect on the electron transport chain. Further research is required to determine if this molecule has any potential to modulate cellular bioenergetics.

| Cellular Metabolism and Mitochondrial Function Data for this compound | |

| Parameter | Effect |

| Cellular ATP Levels | No data available |

| Mitochondrial Function | No data available |

Preclinical Development Considerations

Pharmacokinetic (PK) Studies of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and Analogs

Pharmacokinetic studies are fundamental to preclinical development, offering insights into how an organism affects a drug. These studies encompass the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are crucial determinants of its efficacy and safety. While specific experimental data for this compound is not extensively available in the public domain, the pharmacokinetic profiles of analogous pyridinone structures provide valuable predictive information.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate dictates its concentration and persistence in the body, thereby influencing its therapeutic effect.

Absorption: For a drug to be effective when administered orally, it must be efficiently absorbed from the gastrointestinal tract into the bloodstream. The structural features of this compound, such as its moderate size and the presence of both hydrogen bond donors and acceptors, suggest it may have the potential for oral absorption. Studies on related pyridinone derivatives have shown that modifications to the core structure can significantly influence absorption characteristics.

Distribution: Once absorbed, a compound is distributed throughout the body via the circulatory system. The extent of distribution to various tissues is influenced by factors like plasma protein binding and the compound's lipophilicity. The hydroxyphenyl group in this compound could influence its distribution profile.

Metabolism: The biotransformation of a drug, primarily in the liver, is a critical aspect of its clearance from the body. The pyridinone and hydroxyphenyl moieties of the compound are potential sites for metabolic reactions, such as oxidation by cytochrome P450 (CYP) enzymes and conjugation reactions (e.g., glucuronidation). For instance, studies on melatonin (B1676174) derivatives have shown that modifications to the core structure can alter their metabolic pathways, particularly concerning CYP1A2. nih.gov

Excretion: The final step in the pharmacokinetic process is the elimination of the drug and its metabolites from the body, typically via urine or feces. The rate and route of excretion are dependent on the compound's physicochemical properties and its metabolic fate.

Oral Bioavailability Assessments

Oral bioavailability (F) is a key pharmacokinetic parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is a critical factor for determining the viability of an oral drug formulation.

In Silico ADMET Predictions for Drug-Like Properties

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions help to prioritize candidates with favorable drug-like characteristics and identify potential liabilities before resource-intensive experimental studies are undertaken.

Drug-Likeness and Compliance with Pharmaceutical Rules (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. drugbank.comlindushealth.comscfbio-iitd.res.in This rule states that an orally active drug is more likely to have favorable ADME properties if it satisfies the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight of less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

A compound is generally considered to have poor oral absorption or permeation if it violates more than one of these rules. drugbank.com

Predicted Lipinski's Profile for this compound:

| Property | Predicted Value | Compliance |

| Molecular Weight | 187.19 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Log P (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (estimated) | Yes |

Based on these predicted values, this compound is expected to be fully compliant with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. Studies on other pyridinone-containing compounds have also shown good drug-like characteristics according to this rule. nih.gov

Predictions of Cellular Permeability

The ability of a drug to pass through cellular membranes is a prerequisite for its absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability. rsc.orgevotec.comnih.gov This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.

While specific Caco-2 permeability data for this compound is not available, in silico models can provide an initial assessment. These models often use molecular descriptors such as polar surface area (PSA), the number of rotatable bonds, and hydrogen bonding capacity to predict permeability. Generally, compounds with a PSA of less than 140 Ų and fewer than 10 rotatable bonds are more likely to exhibit good oral bioavailability. The structure of this compound suggests it would fall within these favorable ranges. Research on other small molecule inhibitors has demonstrated the utility of such in silico predictions in assessing permeability. nih.gov

Cytochrome P450 (CYP) Isoform Inhibition and Substrate Predictions

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of drugs and other xenobiotics. nih.govbiomolther.org Inhibition of CYP isoforms by a drug candidate can lead to clinically significant drug-drug interactions, where the co-administration of two drugs results in altered plasma concentrations of one or both, potentially leading to toxicity or reduced efficacy. Therefore, early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical component of preclinical safety evaluation. criver.com

In silico models can predict whether a compound is likely to be an inhibitor or a substrate of specific CYP isoforms. Pyridine-containing compounds have been identified as potential inhibitors of various CYP isoforms. sigmaaldrich.com For example, some pyridine-substituted compounds have shown potent inhibition of CYP3A4. nih.gov It is plausible that this compound could interact with one or more CYP enzymes. However, without specific experimental or detailed computational data, it is difficult to predict the extent of this interaction. Further in vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to definitively determine the CYP inhibition profile of this compound.

Prodrug Strategies for Pyridinone Derivatives

The development of pyridinone derivatives as therapeutic agents can sometimes be hampered by suboptimal physicochemical properties, which can lead to poor pharmacokinetics, such as low oral absorption and solubility. nih.gov A prodrug strategy is a valuable approach in medicinal chemistry to overcome these limitations. acs.orgebi.ac.uk This involves chemically modifying the active drug molecule (the parent drug) to form an inactive or less active compound (the prodrug) that, after administration, is converted back into the active parent drug through metabolic processes in the body. ebi.ac.uknih.gov The primary goal is to improve the drug's absorption, distribution, metabolism, and excretion (ADMET) profile. acs.org

For pyridinone-based compounds, a key challenge can be limited oral absorption, especially at higher doses. nih.gov The pyridinone scaffold itself offers several positions for chemical derivatization, allowing for the attachment of various promoieties designed to be cleaved under specific physiological conditions. frontiersin.orgnih.gov A successful prodrug strategy requires that the promoiety is safe and efficiently excreted from the body after being cleaved from the parent drug. acs.org

An illustrative case involves a second generation of HIV-1 integrase strand transfer inhibitors built on a 2-pyridinone core. While the lead compounds demonstrated excellent antiviral activity, preclinical pharmacokinetic studies in dogs revealed significant issues with limited oral absorption. This necessitated an innovative prodrug strategy to improve plasma exposure. nih.gov Researchers developed 2-pyridinone aminals as prodrugs, which effectively enhanced the high-dose plasma concentrations of the parent molecules. nih.gov

Another example is the development of a prodrug for a weakly basic TYK2 inhibitor. The inhibitor's pH-dependent solubility posed a risk for drug-drug interactions with acid-reducing agents. nih.gov A prodrug was designed to overcome this impaired oral absorption at elevated pH levels. In rat models, this prodrug approach successfully eliminated the significant differences in drug concentration observed when co-administered with an acid-reducing agent (famotidine), facilitating dose-proportional systemic exposure. nih.gov

The decision to pursue a prodrug is a critical part of the drug discovery and design process. acs.org It involves a comprehensive understanding of the parent drug's functional groups that can be derivatized and the synthesis feasibility of the resulting prodrug. acs.org

Table 1: Examples of Prodrug Strategies for Pyridinone Derivatives

| Parent Compound Class | Preclinical Challenge | Prodrug Strategy | Outcome | Reference |

| 2-Pyridinone based HIV-1 Integrase Inhibitors | Limited oral absorption and low plasma exposure at high doses. | Development of 2-pyridinone aminals. | Enhanced high-dose plasma exposures of the parent drug in dogs. | nih.gov |

| Weakly Basic TYK2 Inhibitor | pH-dependent solubility leading to impaired oral absorption with gastric acid-reducing agents. | Synthesis of a prodrug to improve absorption at elevated pH. | Mitigated the effect of the acid-reducing agent and achieved dose-proportional exposure in rats and monkeys. | nih.gov |

Future Directions and Therapeutic Potential

Optimization Strategies for Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects

The development of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one into a clinical candidate hinges on optimizing its molecular properties for better performance. Key strategies focus on enhancing efficacy and selectivity while minimizing unintended biological interactions.

Efficacy and Selectivity: Structure-activity relationship (SAR) studies are fundamental to improving the potency of pyridinone-based compounds. researchgate.netresearchgate.net For instance, research on pyridin-2(1H)-one analogues as inhibitors of Tropomyosin receptor kinase (TRK) has shown that targeted modifications can lead to significant gains in potency. nih.gov The pyridinone core itself offers multiple positions for derivatization, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. bohrium.comnih.gov These adjustments are crucial for optimizing interactions with a biological target. For example, in the development of BET bromodomain inhibitors, a structure-guided design campaign starting from a pyridone fragment led to compounds with nanomolar potency. acs.org

Reducing Off-Target Effects: A major challenge in drug development is ensuring that a compound interacts specifically with its intended target. Off-target effects, particularly common with kinase inhibitors, can lead to toxicity. nih.govnih.gov Strategies to mitigate these effects include:

Structure-Based Design: Utilizing co-crystal structures of a compound bound to its target can reveal the specific interactions responsible for binding. This information allows for the rational design of modifications that enhance affinity for the target while disrupting interactions with off-target proteins. acs.org For example, a pyridinone-based BET inhibitor achieved 185-fold selectivity for the BD1 bromodomain over the BD2 domain by introducing modifications that created repulsion with a specific amino acid (His437) in the BD2 binding site. acs.org

Pharmacophore Modeling: Computational models can identify the key chemical features (pharmacophores) necessary for activity. nih.gov By focusing on these essential features, chemists can design molecules that are more "focused" on the desired target, stripping away elements that might interact with other proteins.

Below is a table summarizing optimization strategies based on SAR studies of pyridinone derivatives.

| Modification Strategy | Target/Activity | Outcome | Reference |

| Substitution on Pyridinone Ring | Urease Inhibition | Electron-releasing groups were found to be important for modulating biological activity. | researchgate.net |

| Substitution at 5- and 6-positions | Influenza PA Endonuclease Inhibition | Diphenyl group substitutions at adjacent 5- and 6-positions significantly enhanced potency. | nih.gov |

| Elaboration of Core Structure | BET and Kinase Inhibition | A hybrid strategy incorporating pharmacophores for both BET and kinase binding pockets yielded potent dual inhibitors. | nih.gov |

| Structure-based Design | TRK Inhibition | Optimization of a pyridin-2(1H)-one scaffold led to a potent and selective inhibitor with good in vivo tumor growth inhibition. | nih.gov |

Rational Design and Development of Novel Analogs and Derivatives

Rational drug design, often guided by structural biology and computational chemistry, is a powerful approach to creating novel analogs of this compound. The pyridinone scaffold is highly amenable to such strategies. nih.govnih.gov

The process typically begins with a "hit" compound, which may have modest activity, and proceeds through iterative cycles of design, synthesis, and testing. nih.gov A key approach is "scaffold hopping," where the core pyridinone structure is maintained while peripheral chemical groups are altered to explore new binding interactions or improve properties. nih.gov For example, a screen of an in-house kinase inhibitor library identified a pyridin-2(1H)-one scaffold as a promising starting point for developing TRK inhibitors. nih.gov Subsequent structure-based design and SAR studies led to a highly potent analog, demonstrating the power of this approach. nih.gov

Another strategy involves creating hybrid molecules. By combining the pyridinone pharmacophore with features known to bind to other targets, researchers can develop dual-inhibitors. nih.gov This has been successfully demonstrated in creating compounds that inhibit both BET proteins and kinases, a potentially valuable approach for complex diseases like cancer. nih.gov

Exploration of Combination Therapies Involving Pyridinone Compounds

The future of treating complex diseases like cancer often lies in combination therapy, where multiple drugs with different mechanisms of action are used together. nih.govmdpi.com This approach can enhance efficacy, overcome drug resistance, and reduce the required doses of individual agents. nih.gov

Pyridinone-based compounds, especially those developed as kinase inhibitors, are excellent candidates for inclusion in combination regimens. researchgate.net Cancer cells can often bypass the inhibition of a single signaling pathway by activating alternative ones. mdpi.com Combining a pyridinone kinase inhibitor with a drug that targets a different pathway could create a synergistic effect, leading to more profound and durable anti-cancer responses. nih.gov

For instance, a pyridinone-based PI3K/mTOR dual inhibitor could be combined with standard chemotherapy or with agents that target other critical cancer pathways, such as apoptosis or DNA repair. nih.govmdpi.com Preclinical studies have shown that combining natural products with chemotherapy can enhance anticancer activity and overcome resistance, a principle that can be extended to rationally designed compounds like pyridinone derivatives. mdpi.com The potential for some pyrimidine (B1678525) derivatives (related to pyridinones) to act as dual inhibitors of PI3K and tubulin suggests their promise in combination therapies. enamine.net

Prospects for Clinical Translation and Drug Development

The pyridinone scaffold is not just a theoretical entity; it is a clinically validated core structure. Several FDA-approved drugs incorporate the pyridinone moiety, including:

Milrinone: A cardiotonic agent.

Pirfenidone (B1678446): An anti-fibrotic agent.

Doravirine: An anti-HIV drug. nih.gov

This clinical success demonstrates that the pyridinone scaffold possesses favorable "drug-like" properties, meaning it can be formulated into a stable medication that the body can absorb and metabolize effectively. The development of a novel pyridin-2(1H)-one analogue as a TRK inhibitor, which showed not only potent tumor regression in animal models but also acceptable pharmacokinetic properties and oral bioavailability, highlights a clear path toward clinical trials. nih.gov

The journey from a promising laboratory compound to an approved drug is long and arduous, but the established track record of pyridinones provides a strong foundation for future development. Continuous progress in structure optimization and positive results from forthcoming clinical trials will be crucial for discovering the next generation of pyridinone-based drug candidates. nih.gov

Identification of Unexplored Biological Targets and Mechanisms of Action

While many pyridinone derivatives have been developed against specific targets like kinases, the full biological potential of this scaffold is likely much broader. nih.gov The diverse activities reported for pyridinone-containing compounds suggest they may interact with a wide range of biological targets. bohrium.comnih.gov

Modern drug discovery employs several techniques to identify novel targets and mechanisms of action for compounds like this compound:

Target Fishing (or Reverse Chemical Genetics): This approach uses a bioactive compound as a "bait" to pull its binding partners out of cell lysates. nih.govnih.gov For example, affinity chromatography using a derivative of the compound can isolate proteins that bind to it, which can then be identified by mass spectrometry. nih.gov This method has been used to identify putative targets for aminopyridines and 1,2,4-oxadiazole (B8745197) derivatives, revealing that they may act by inhibiting multiple kinases or components of the proteasome. nih.govnih.gov

Phenotypic Screening: Instead of screening for activity against a specific protein, compounds are tested for their ability to produce a desired change in cells (a phenotype), such as inducing cancer cell death. The targets responsible for this effect are then identified in subsequent studies.

Computational Approaches: Inverse docking programs can screen the structure of a compound against a large database of protein structures to predict potential binding partners. nih.gov

Given the wide range of biological activities already associated with the pyridinone class—including antitumor, antiviral, anti-inflammatory, and cardiotonic effects—it is highly probable that there are still unexplored targets and mechanisms waiting to be discovered. nih.gov For example, one study on pyridin-2(1H)-one derivatives identified the translation initiation factor eIF3a as a novel target in lung cancer. nih.gov Such discoveries open up entirely new avenues for therapeutic intervention.

Q & A

Basic: What are the common synthetic routes for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its derivatives?

Answer:

The synthesis of pyridin-2(1H)-one derivatives often involves one-pot multicomponent reactions (e.g., carbene-catalyzed [3+3] annulation) to construct the pyridinone core efficiently . For derivatives with aryl substituents, condensation reactions (e.g., coupling boronic acids with brominated intermediates) or N-alkylation (using KOtBu/DMF conditions) are employed to introduce functional groups . Advanced routes leverage Vilsmeier salt (N,N,N',N'-tetramethylchloroformamidinium chloride) to cyclize α-oxo amides into pyridin-2(1H)-ones, enabling access to bioactive intermediates .

Basic: How is structural characterization of pyridin-2(1H)-one derivatives performed?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with shifts in aromatic protons (δ 7–9 ppm) indicating ring substitution patterns .

- X-ray Crystallography: Resolves 3D geometry, dihedral angles (e.g., 85.93° between quinoline and pyridinone rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., C₁₆H₁₃ClN₂O, [M+H]+ = 285.07) .

Advanced: What strategies enhance the bioavailability of pyridin-2(1H)-one derivatives with low solubility?

Answer: